(S)-3-(3,4-Dichlorophenyl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13Cl2N |
|---|---|
Molecular Weight |
230.13 g/mol |
IUPAC Name |
(3S)-3-(3,4-dichlorophenyl)piperidine |
InChI |
InChI=1S/C11H13Cl2N/c12-10-4-3-8(6-11(10)13)9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2/t9-/m1/s1 |
InChI Key |
ICQSKAQXLPIUOE-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1CC(CNC1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for S 3 3,4 Dichlorophenyl Piperidine
Total Synthesis Approaches
The construction of the (S)-3-(3,4-Dichlorophenyl)piperidine molecule can be achieved through several comprehensive synthetic pathways. These methods focus on building the core piperidine (B6355638) structure and introducing the dichlorophenyl substituent with the correct stereochemistry.
Multi-Step Organic Synthesis Strategies
The total synthesis of 3-arylpiperidines often involves lengthy and complex sequences that construct the piperidine ring from acyclic precursors. nih.gov One common strategy involves the formation of the piperidine ring through intramolecular cyclization. For instance, a suitably functionalized linear chain containing a nitrogen atom and the 3,4-dichlorophenyl group can be induced to cyclize, forming the heterocyclic ring. This can be achieved through reactions like intramolecular nucleophilic substitution, where a terminal amine attacks an electrophilic carbon at the other end of the molecule. odu.edu
Another approach involves starting with a pre-formed ring and modifying it. For example, a synthesis could begin with N-protected 3-piperidone. A Grignard reaction with a (3,4-dichlorophenyl)magnesium halide would introduce the aryl group at the 3-position, forming a tertiary alcohol. Subsequent dehydration would yield an enamine intermediate, which can then be hydrogenated to the final racemic 3-(3,4-Dichlorophenyl)piperidine (B13513878), requiring a subsequent resolution step to isolate the (S)-enantiomer. google.com
Enantioselective Synthetic Routes and Asymmetric Induction
Modern synthetic chemistry increasingly favors enantioselective methods that directly generate the desired enantiomer, bypassing the need for chiral resolution. A prominent strategy for synthesizing enantioenriched 3-substituted piperidines is through rhodium-catalyzed asymmetric reactions. nih.govnih.govacs.org
One powerful approach involves a three-step process starting from pyridine (B92270): nih.govorganic-chemistry.org
Partial Reduction of Pyridine : Pyridine is first partially reduced to a dihydropyridine (B1217469) derivative, such as phenyl pyridine-1(2H)-carboxylate. organic-chemistry.org
Rh-catalyzed Asymmetric Carbometalation : The key step is an asymmetric reductive Heck reaction. The dihydropyridine is coupled with an arylboronic acid (in this case, 3,4-dichlorophenylboronic acid) in the presence of a rhodium catalyst and a chiral ligand (e.g., a Josiphos-type ligand). acs.orgorganic-chemistry.org This reaction proceeds with high regio- and enantioselectivity to form a 3-substituted tetrahydropyridine (B1245486). nih.govnih.gov
Final Reduction : The resulting tetrahydropyridine is then fully reduced to the desired chiral piperidine. nih.govacs.org
This method is notable for its broad functional group tolerance and the high enantiomeric excess (ee) that can be achieved, often exceeding 90%. nih.govorganic-chemistry.org The use of a chiral catalyst to control the stereochemical outcome is a hallmark of asymmetric induction, providing an efficient route to molecules like this compound.
| Parameter | Description | Example/Typical Conditions | Reference |
|---|---|---|---|
| Starting Material | Activated pyridine derivative | Phenyl pyridine-1(2H)-carboxylate | organic-chemistry.org |
| Aryl Source | Boron-based arylating agent | Arylboronic Acids | nih.govnih.gov |
| Catalyst | Transition metal complex | [Rh(cod)Cl]2 | organic-chemistry.org |
| Chiral Ligand | Enantiopure phosphine (B1218219) ligand | Josiphos-type ligands | organic-chemistry.org |
| Solvent System | Mixed solvent system | Toluene/THP/H2O | organic-chemistry.org |
| Enantioselectivity | Achieved enantiomeric excess (ee) | Up to 99% ee | organic-chemistry.org |
Chiral Resolution Techniques for Enantiomeric Purity
When a synthetic route produces a racemic mixture (an equal mixture of both S and R enantiomers), chiral resolution is required to isolate the desired enantiomer.
Kinetic Resolution: This technique involves reacting the racemic mixture with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. For piperidines, catalytic kinetic resolution via enantioselective acylation is a viable method. nih.gov A chiral catalyst, such as a hydroxamic acid, can acylate one enantiomer faster than the other, allowing for the separation of the unreacted, enantioenriched piperidine from its acylated counterpart. nih.gov This method has been shown to be effective for various substituted piperidines, with selectivity factors (s) up to 52. nih.gov Another approach uses a chiral base like n-BuLi/sparteine for kinetic resolution by deprotonation. whiterose.ac.ukrsc.org
Classical Resolution: A more traditional method involves reacting the racemic piperidine base with a chiral acid to form diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. google.com For example, an acid like (+)-dibenzoyl-D-tartaric acid or d-10-camphorsulfonic acid could be used to form salts with (±)-3-(3,4-Dichlorophenyl)piperidine. google.com After separation of the diastereomeric crystals, the desired salt is treated with a base to liberate the pure (S)-enantiomer.
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative tool for separating enantiomers. nih.govmdpi.com This method is widely used in the pharmaceutical industry for its reliability and scalability, allowing for the direct separation of the (S) and (R) enantiomers from a racemic mixture. nih.gov
Key Reactions and Mechanistic Considerations in Synthesis
The formation of the piperidine ring and the introduction of its substituents rely on a set of fundamental organic reactions. Understanding these reactions and their mechanisms is crucial for designing efficient synthetic routes.
Alkylation and Acylation Reactions in Piperidine Ring Formation
Alkylation and acylation are fundamental C-C and C-N bond-forming reactions that are integral to piperidine synthesis.
Alkylation: Intramolecular alkylation is a key ring-closing strategy. A linear precursor with a terminal amine and a leaving group (e.g., a halide) can cyclize via an intramolecular SN2 reaction to form the piperidine ring. odu.edu Regioselective alkylation can also be used to introduce substituents onto a pre-formed piperidine or a precursor. For example, an enamine or enamide derived from a piperidine precursor can be alkylated at the C3 position. odu.edu The regioselectivity of such reactions can be controlled by the choice of base and reaction conditions.
Acylation: Acylation reactions are often used to introduce protecting groups on the piperidine nitrogen (e.g., using acetyl chloride or Boc anhydride), which can direct the stereochemical outcome of subsequent reactions or prevent unwanted side reactions. acs.org Furthermore, intramolecular acylation, such as in a Dieckmann condensation, can be employed to form cyclic β-keto esters, which are versatile intermediates for 4-piperidone (B1582916) synthesis, a related structural motif. dtic.mil
| Reaction Type | Application | Key Intermediate/Step | Reference |
|---|---|---|---|
| Intramolecular Alkylation | Piperidine ring formation | Cyclization of ω-haloamines | odu.eduacs.org |
| Regioselective Alkylation | Introduction of C3-substituents | Alkylation of enamide anions | odu.edu |
| N-Acylation | Nitrogen protection/directing group | Formation of N-Boc or N-Cbz piperidines | acs.org |
| Dieckmann Condensation | Formation of piperidone precursors | Intramolecular acylation of diesters | dtic.mil |
Mannich Reaction Applications in Piperidine Synthesis
The Mannich reaction is a powerful three-component reaction that forms a C-C and a C-N bond in a single step, producing a β-amino carbonyl compound known as a Mannich base. researchgate.netacs.org This reaction is a cornerstone of piperidine synthesis. rsc.orgrsc.org
In a typical application for piperidone synthesis, an aldehyde (e.g., formaldehyde), a primary amine or ammonia (B1221849), and two equivalents of a ketone or ester containing an active hydrogen atom are condensed. acs.orgjofamericanscience.org The reaction proceeds via the formation of an iminium ion from the aldehyde and amine, which is then attacked by the enol form of the ketone. A second condensation and subsequent intramolecular cyclization yield a 4-piperidone derivative.
For the synthesis of chiral piperidines, asymmetric and diastereoselective versions of the Mannich reaction have been developed. rsc.orgrsc.org By using a chiral amine or a chiral auxiliary, it is possible to control the stereochemistry of the newly formed stereocenters. rsc.org For example, a stereoselective three-component vinylogous Mannich-type reaction can be employed to create a chiral dihydropyridinone, which serves as a versatile intermediate for building a variety of chiral piperidine compounds. rsc.org This strategy provides a highly efficient pathway to functionalized piperidine rings from simple, achiral starting materials.
Reductive Amination Strategies
Reductive amination serves as a cornerstone in the synthesis of piperidine rings, offering a versatile and reliable method for forming the crucial carbon-nitrogen bond. harvard.eduresearchgate.net This strategy typically involves the reaction of a dicarbonyl compound, or a functionalized precursor, with an amine source, followed by in-situ or subsequent reduction of the resulting imine or enamine intermediate. The choice of reducing agent is critical for the success of the reaction, with reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being frequently employed due to their selectivity for iminium ions over ketones or aldehydes. harvard.edu
In the context of synthesizing this compound, a plausible reductive amination strategy would involve a suitably substituted glutaraldehyde (B144438) or a protected equivalent as the five-carbon backbone. The stereochemistry at the C3 position can be introduced through the use of a chiral amine or through resolution at a later stage. The general process involves the condensation of the dicarbonyl precursor with an amine, such as ammonia or a primary amine, to form a cyclic iminium ion, which is then reduced to the piperidine ring.
Key reagents in this process and their typical roles are summarized in the table below.
| Reagent | Role in Synthesis | Common Solvents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Selective reducing agent for iminium ions. harvard.edu | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) |
| Sodium Cyanoborohydride (NaBH₃CN) | Reducing agent, stable in protic solvents. harvard.edu | Methanol (MeOH), Ethanol (EtOH) |
| Glutaraldehyde or equivalents | Provides the five-carbon backbone for the piperidine ring. | Varies depending on the specific precursor and reaction conditions. |
| Ammonia or primary amine | Nitrogen source for the piperidine ring. | Varies depending on the specific precursor and reaction conditions. |
While direct literature outlining the reductive amination synthesis specifically for this compound is not abundant, the principles of this methodology are widely applied in the synthesis of a vast array of substituted piperidines. nih.govnih.gov The reaction conditions, such as solvent, temperature, and pH, are crucial parameters that need to be optimized to achieve high yields and selectivity.
Ring-Closing Metathesis and Other Cyclization Approaches
Ring-closing metathesis (RCM) has emerged as a powerful tool in synthetic organic chemistry for the construction of cyclic compounds, including nitrogen-containing heterocycles like piperidines. acs.orgnih.gov This method involves the intramolecular reaction of a diene substrate in the presence of a transition metal catalyst, typically containing ruthenium, to form a cyclic alkene and a volatile byproduct, such as ethylene. The versatility of RCM allows for the synthesis of a wide range of substituted piperidines with control over stereochemistry. acs.orgnih.gov
In a typical RCM approach for the synthesis of a 3-arylpiperidine derivative, a chiral amino acid can be used as the starting material to introduce the desired stereochemistry at the C3 position. The synthesis would involve the elaboration of the amino acid into a diene precursor containing the 3,4-dichlorophenyl moiety. This diene is then subjected to RCM to form the tetrahydropyridine ring, which can be subsequently reduced to the desired piperidine.
Other cyclization strategies for the formation of the piperidine ring include intramolecular nucleophilic substitution reactions. For instance, a precursor containing an amine and a suitable leaving group on the carbon chain can undergo intramolecular cyclization to form the piperidine ring. The stereochemistry can be controlled through the use of chiral starting materials or by employing stereoselective reactions.
A comparison of these cyclization strategies is presented below.
| Cyclization Strategy | Key Features | Common Catalysts/Reagents |
| Ring-Closing Metathesis (RCM) | Forms a cyclic alkene, tolerant of various functional groups. acs.orgnih.gov | Grubbs' catalysts (first and second generation), Hoveyda-Grubbs catalysts. |
| Intramolecular Nucleophilic Substitution | Forms a saturated ring, relies on a good leaving group. | Base (e.g., K₂CO₃, NaH), various solvents. |
| Intramolecular Mannich Reaction | Forms a C-C bond adjacent to the nitrogen atom. | Acid or base catalysis. |
Precursor Utilization and Derivatization Strategies
Synthesis from Common Piperidine Precursors
The synthesis of this compound can also be achieved by utilizing readily available piperidine precursors, such as piperidones. dtic.mil For example, a 3-substituted piperidone can serve as a key intermediate. The 3,4-dichlorophenyl group can be introduced at the 3-position of the piperidone ring through various C-C bond-forming reactions, such as the Suzuki or Negishi coupling, if a suitable handle is present on the piperidone. Alternatively, a Michael addition of a 3,4-dichlorophenyl organometallic reagent to an α,β-unsaturated piperidone could be employed.
Once the 3-(3,4-Dichlorophenyl)piperidone is obtained, the ketone functionality can be reduced to a hydroxyl group, followed by deoxygenation to yield the desired 3-arylpiperidine. The stereochemistry at the C3 position can be controlled during the reduction step using stereoselective reducing agents or through separation of diastereomers if a chiral auxiliary is used. The synthesis of (S)-3-(4-bromophenyl)piperidine, an intermediate for Niraparib, has been reported starting from ethyl p-bromobenzoacetate and N-boc-3-aminopropyl bromide, which undergo cyclization to form a piperidone intermediate. patsnap.com
Role as a Chiral Intermediate in Complex Molecule Synthesis
The (S)-3-arylpiperidine structural motif is a crucial pharmacophore found in a number of biologically active molecules. A prominent example is the use of (S)-3-phenylpiperidine derivatives as key chiral intermediates in the synthesis of the poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib. snnu.edu.cnnewdrugapprovals.org Niraparib is an important therapeutic agent used in the treatment of certain types of cancer. newdrugapprovals.orggoogleapis.com
The synthesis of Niraparib often involves the coupling of a chiral (S)-3-arylpiperidine fragment with an indazole carboxamide moiety. newdrugapprovals.orgchemicalbook.com The stereochemistry at the C3 position of the piperidine ring is critical for the biological activity of Niraparib. Therefore, the efficient and stereoselective synthesis of intermediates like this compound and its analogs is of significant interest in medicinal chemistry and process development. snnu.edu.cnpatsnap.com
The table below highlights the significance of this chiral intermediate.
| Complex Molecule | Therapeutic Area | Role of (S)-3-Arylpiperidine |
| Niraparib | Oncology (PARP inhibitor) newdrugapprovals.org | Key chiral building block for the piperidine moiety. snnu.edu.cngoogleapis.com |
| Preclamol | Antipsychotic agent snnu.edu.cn | Contains a 3-phenylpiperidine (B1330008) core structure. |
Preparation of N-Substituted and Ring-Modified Derivatives
The nitrogen atom of the piperidine ring in this compound provides a convenient handle for the preparation of a wide range of N-substituted derivatives. These modifications are often explored to modulate the physicochemical properties and biological activity of the parent compound. Common N-substitutions include alkylation, acylation, and sulfonylation.
N-Alkylation: N-alkylation can be achieved by reacting the piperidine with an alkyl halide in the presence of a base, such as potassium carbonate or triethylamine. researchgate.netresearchgate.net Reductive amination with an aldehyde or ketone is another widely used method for N-alkylation. nih.govsciencemadness.org
N-Acylation: N-acylation is typically performed by treating the piperidine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. researchgate.net Direct coupling with a carboxylic acid can also be achieved using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). nih.gov
Ring Modification: Modifications to the piperidine ring itself can also be undertaken to explore structure-activity relationships. For example, the introduction of substituents at other positions of the ring can be achieved through various synthetic strategies, often starting from appropriately functionalized precursors.
The following table summarizes common methods for the preparation of N-substituted derivatives.
| Derivative Type | Synthetic Method | Common Reagents |
| N-Alkyl | Alkylation with alkyl halides researchgate.net | Alkyl bromide, Alkyl iodide, K₂CO₃, Et₃N |
| N-Alkyl | Reductive amination nih.gov | Aldehyde or ketone, NaBH(OAc)₃, NaBH₃CN |
| N-Acyl | Acylation with acyl chlorides researchgate.net | Acyl chloride, Et₃N, Pyridine |
| N-Acyl | Amide coupling nih.govresearchgate.net | Carboxylic acid, EDC, HOBt |
| N-Sulfonyl | Sulfonylation with sulfonyl chlorides nih.gov | Sulfonyl chloride, Et₃N, Pyridine |
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, along with Mass Spectrometry (MS), offer complementary information to piece together the molecular puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. In ¹H NMR, the chemical shift, integration, and multiplicity of the signals provide detailed information about the electronic environment and connectivity of the protons. For (S)-3-(3,4-Dichlorophenyl)piperidine, the aromatic protons on the dichlorophenyl ring are expected to appear in the downfield region, typically between 7.0 and 7.5 ppm, with their specific splitting patterns dictated by their positions relative to the chlorine atoms. The protons on the piperidine (B6355638) ring would resonate further upfield. The methine proton at the chiral center (C3) would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The protons on the nitrogen-bearing carbon (C2 and C6) would also exhibit distinct chemical shifts.
In ¹³C NMR spectroscopy, each unique carbon atom in the molecule gives rise to a distinct signal. The carbon atoms of the dichlorophenyl ring would be observed in the aromatic region (typically 120-150 ppm), with the carbons directly attached to chlorine atoms showing characteristic shifts. The aliphatic carbons of the piperidine ring would appear in the upfield region of the spectrum. The chemical shifts of C2, C3, C4, C5, and C6 would provide crucial information for confirming the piperidine ring structure.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 7.5 | Multiplet |
| Piperidine-H (C2, C6) | 2.5 - 3.5 | Multiplet |
| Piperidine-H (C3) | 2.8 - 3.2 | Multiplet |
| Piperidine-H (C4, C5) | 1.5 - 2.2 | Multiplet |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic-C (C-Cl) | 130 - 135 |
| Aromatic-C | 125 - 132 |
| Piperidine-C2, C6 | 45 - 55 |
| Piperidine-C3 | 35 - 45 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad peak in the region of 3300-3500 cm⁻¹ would indicate the N-H stretching vibration of the secondary amine in the piperidine ring. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the piperidine ring would be observed in the 2850-2950 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring would give rise to peaks in the 1450-1600 cm⁻¹ range. The C-N stretching vibration of the amine is expected in the 1000-1250 cm⁻¹ region. Finally, the C-Cl stretching vibrations would be visible in the fingerprint region, typically below 800 cm⁻¹.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3300 - 3500 (broad) |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2950 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-N Stretch (Amine) | 1000 - 1250 |
Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (230.13 g/mol ). Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks ([M+2]⁺ and [M+4]⁺) in a specific ratio, confirming the presence of two chlorine atoms. The fragmentation pattern would likely involve the loss of the dichlorophenyl group or cleavage of the piperidine ring, providing further evidence for the proposed structure.
X-ray Crystallography Studies
While spectroscopic methods provide valuable information about molecular structure, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state.
Determination of Absolute Configuration
For a chiral molecule like this compound, X-ray crystallography is the definitive method for determining its absolute configuration. By analyzing the diffraction pattern of a single crystal, the precise spatial arrangement of all atoms can be mapped, unequivocally establishing the (S) configuration at the C3 stereocenter. This technique is crucial for understanding the stereospecific interactions of the molecule in biological systems.
Molecular Conformation in the Solid State
X-ray crystallography also reveals the preferred conformation of the molecule in the solid state. The piperidine ring is known to adopt a chair conformation to minimize steric strain. Crystallographic data for this compound would confirm this chair conformation and provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would elucidate the orientation of the 3,4-dichlorophenyl substituent relative to the piperidine ring, which can be either axial or equatorial. In many substituted piperidines, bulky substituents preferentially occupy the equatorial position to reduce steric hindrance. The analysis would also detail intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the crystal packing.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
Crystal Packing and Intermolecular Interactions
The crystalline architecture of substituted piperidines is typically governed by a network of non-covalent interactions, which dictate the packing of molecules in the solid state. For this compound, the presence of a secondary amine group makes it a prime candidate for forming hydrogen bonds. In the solid state, it is anticipated that molecules would be linked into chains or more complex networks through N—H···N hydrogen bonds. iucr.org
Conformational Analysis and Stereochemistry
The conformational landscape of the piperidine ring is a critical aspect of its chemical behavior. The presence and orientation of substituents play a crucial role in determining the most stable three-dimensional arrangement.
Preferred Ring Conformations of the Piperidine Moiety
The piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. nih.gov Alternative conformations, such as the twist-boat, are significantly higher in energy and are generally considered transition states or are populated only in structurally constrained systems. nih.gov For 3-substituted piperidines like this compound, two principal chair conformations are possible, differing in the axial or equatorial orientation of the dichlorophenyl group.
Computational and experimental studies on similar 3-arylpiperidines consistently indicate a strong preference for the chair conformation where the bulky aryl substituent occupies an equatorial position. nih.gov This orientation minimizes steric hindrance, particularly 1,3-diaxial interactions with the axial hydrogens at the C2 and C4 positions, which would be present if the dichlorophenyl group were in an axial position. Therefore, it is highly probable that the predominant conformation of this compound features an equatorially positioned dichlorophenyl group.
Dihedral Angle Analysis and Substituent Orientations
The orientation of the N-H bond can also be either axial or equatorial. In many piperidine derivatives, an equatorial orientation of the N-H proton is slightly favored, though this can be influenced by the solvent and intermolecular interactions in the crystal. iucr.org The precise dihedral angles for this compound would require specific crystallographic or computational data.
Pucker Parameters and Conformational Dynamics
The degree of non-planarity in a cyclic system can be quantitatively described by Cremer-Pople puckering parameters. nih.goviucr.org For a six-membered ring, these parameters include the total puckering amplitude (Q) and two phase angles (θ and φ), which define the shape and nature of the pucker.
Below is a table summarizing the anticipated conformational parameters for this compound based on related structures.
| Parameter | Predicted Value/State | Basis of Prediction |
| Piperidine Ring Conformation | Predominantly Chair | Minimization of torsional and steric strain, consistent with numerous piperidine derivatives. nih.gov |
| Dichlorophenyl Group Orientation | Equatorial | Avoidance of 1,3-diaxial steric interactions. nih.gov |
| Puckering Amplitude (Q) | ~0.5 - 0.6 Å | Typical range for substituted piperidine rings in a chair conformation. mdpi.comnih.gov |
| Puckering Angle (θ) | Close to 0° or 180° | Characteristic of a chair conformation. mdpi.com |
| Primary Intermolecular Interaction | N—H···N Hydrogen Bonding | Presence of a secondary amine group. iucr.org |
| Secondary Intermolecular Interactions | C—H···π, Halogen Bonding | Presence of an aromatic ring and chlorine substituents. nih.gov |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic and electronic levels. These methods solve the Schrödinger equation (or approximations of it) to provide detailed information about molecular structure, stability, and reactivity.
Density Functional Theory (DFT) for Optimized Geometries and Energetics
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the molecular geometry and energy of chemical compounds. By approximating the electron density, DFT calculations can determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For (S)-3-(3,4-dichlorophenyl)piperidine, DFT would be employed to calculate key geometric parameters such as bond lengths, bond angles, and dihedral angles.
These calculations would likely reveal that the piperidine (B6355638) ring adopts a stable chair conformation, which is common for such saturated heterocyclic systems. The orientation of the 3,4-dichlorophenyl substituent, whether in an equatorial or axial position, would be a critical aspect of the energetic calculations. The equatorial conformation is generally favored for bulky substituents to minimize steric hindrance, and DFT calculations would quantify this energy difference.
Table 1: Hypothetical DFT-Calculated Energetic Properties for this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| Equatorial | 0.00 | ~2.5 |
| Axial | > 2.0 | ~2.8 |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
The electronic structure of a molecule governs its reactivity and intermolecular interactions. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich dichlorophenyl ring and the nitrogen atom of the piperidine ring, while the LUMO would be distributed over the aromatic ring.
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the surface of a molecule. It maps regions of negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). In the case of this compound, the MEP would likely show negative potential around the chlorine atoms and the nitrogen lone pair, while the hydrogen atoms of the piperidine ring would exhibit positive potential.
Vibrational Frequencies and Spectroscopic Predictions
Theoretical vibrational frequencies can be calculated to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically performed on the optimized geometry and can aid in the interpretation of experimental spectra. For this compound, the predicted spectrum would show characteristic vibrational modes, including C-H stretching of the aromatic and piperidine rings, N-H stretching, and C-Cl stretching frequencies. Comparing the calculated spectrum with an experimental one can help confirm the structure of the synthesized compound.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular interactions. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. For this compound, NBO analysis could reveal hyperconjugative interactions, such as the interaction between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent C-C or C-H bonds, which contribute to the stability of the molecule.
Molecular Modeling and Dynamics
Molecular modeling and dynamics provide insights into the conformational flexibility and behavior of molecules over time.
Ligand Conformation and Energy Minimization Studies
These studies focus on identifying the low-energy conformations of a molecule. For this compound, this would involve systematically exploring the rotational freedom around the bond connecting the phenyl and piperidine rings, as well as the puckering of the piperidine ring itself. Energy minimization calculations, often using molecular mechanics force fields, would be performed to identify the most stable conformers. As mentioned, the piperidine ring is expected to favor a chair conformation with the dichlorophenyl group in the equatorial position to minimize steric strain.
Force Field Applications in Conformational Analysis
Force field methods, a cornerstone of molecular mechanics, are instrumental in exploring the conformational landscape of flexible molecules such as this compound. These computational tools calculate the potential energy of a molecule as a function of its atomic coordinates, allowing for the identification of stable conformers and the energy barriers between them.
The conformational flexibility of this compound is primarily centered around the piperidine ring and the rotational freedom of the bond connecting it to the dichlorophenyl substituent. The piperidine ring can, in principle, adopt several conformations, including the low-energy chair form and higher-energy boat and twist-boat forms. For most substituted piperidines, the chair conformation is overwhelmingly the most stable and populated state. nih.govnih.gov
In the case of this compound, the key conformational question pertains to the orientation of the bulky 3,4-dichlorophenyl group on the C3 of the piperidine ring. This substituent can be in either an axial or an equatorial position. Force field calculations consistently predict that substituents on saturated six-membered rings prefer the equatorial position to minimize steric strain. nih.gov An axial orientation would introduce significant, energetically unfavorable 1,3-diaxial interactions with the axial hydrogen atoms at the C1 and C5 positions.
Molecular mechanics calculations, using established force fields like MMFF (Merck Molecular Force Field) or AMBER (Assisted Model Building with Energy Refinement), can quantify this energy difference. The analysis involves a systematic search of the potential energy surface to locate all energy minima. The results of such an analysis would confirm that the global minimum energy structure for this compound is the chair conformation with the 3,4-dichlorophenyl group in the equatorial position. The energy of the corresponding axial conformer would be calculated to be significantly higher, indicating a negligible population of this conformer at room temperature.
Intermolecular Interaction Analysis
The study of intermolecular interactions is crucial for understanding how molecules assemble in the solid state, which in turn governs key physical properties like melting point, solubility, and crystal morphology. Hirshfeld surface analysis is a powerful modern technique for the detailed investigation of these interactions.
Hirshfeld surface analysis provides a unique method for visualizing and quantifying the diverse intermolecular contacts within a crystal lattice. The surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates over all others. By mapping properties onto this surface—such as dᵢ (the distance from the surface to the nearest atom inside) and dₑ (the distance to the nearest atom outside)—one can identify regions of close intermolecular contact.
A derivative of this analysis is the two-dimensional fingerprint plot, which is a histogram of the dᵢ and dₑ distances from the Hirshfeld surface. crystalexplorer.net These plots provide a quantitative summary of all intermolecular interactions, with the contribution of each type of contact expressed as a percentage of the total Hirshfeld surface area. mdpi.com
While a crystal structure for this compound is not publicly available, an analysis can be projected based on published data for structurally related compounds containing dichlorophenyl and piperidine moieties. researchgate.netnih.goviucr.orgnih.govkayseri.edu.tr The primary intermolecular contacts expected to govern the crystal packing of this compound are hydrogen-hydrogen (H···H), chlorine-hydrogen (Cl···H), and carbon-hydrogen (C···H) interactions.
The H···H contacts, arising from van der Waals forces, are typically the most abundant, often appearing as a large, diffuse region in the center of the fingerprint plot. nih.gov The Cl···H contacts are crucial dipole-dipole interactions and would appear as distinct "wings" on the plot. iucr.orgiucr.org The relative contributions of these interactions, as extrapolated from analogous structures, are summarized in the table below.
| Interaction Type | Typical Contribution (%) | Appearance on Fingerprint Plot |
|---|---|---|
| H···H | 22 - 40% | Large, diffuse central region |
| Cl···H / H···Cl | 19 - 35% | Prominent, sharp "wings" |
| C···H / H···C | 8 - 25% | Less prominent "wings" |
| C···C | ~10% | Characteristic features at high dᵢ/dₑ |
Note: The data presented are illustrative, based on Hirshfeld surface analyses of structurally similar compounds containing dichlorophenyl and/or piperidine moieties, as a specific crystallographic study for this compound is not available.
This quantitative analysis underscores the importance of both non-specific van der Waals forces (H···H) and more specific, directional interactions involving the chlorine atoms (Cl···H) in defining the supramolecular architecture of compounds in this class.
In Vitro and in Silico Studies of Biological Target Interactions
In Vitro Receptor Binding Affinity Profiling
In vitro binding assays are fundamental in determining the affinity of a compound for specific biological targets. These experiments measure how strongly the compound binds to a receptor, transporter, or enzyme, which is a key indicator of its potential biological effects.
Radioligand binding assays are a common technique used to characterize the interaction of ligands with their receptors. These assays involve the use of a radioactively labeled compound (radioligand) that is known to bind to the target of interest. The affinity of a test compound, such as a derivative of (S)-3-(3,4-dichlorophenyl)piperidine, is determined by its ability to displace the radioligand from the receptor.
For the characterization of binding to sigma receptors (σ1 and σ2), specific radioligands and experimental conditions are employed. unict.it
Sigma-1 (σ1) Receptor Assays : The selective σ1 receptor radioligand [³H]-(+)-pentazocine is frequently used. unict.it The assay is typically conducted using membrane homogenates from tissues or cells expressing the σ1 receptor. To determine the amount of non-specific binding, an excess concentration of an unlabeled high-affinity sigma ligand, such as haloperidol (B65202) or unlabeled (+)-pentazocine, is added to a set of control tubes. unict.it The specific binding is then calculated by subtracting this non-specific binding from the total binding observed.
Sigma-2 (σ2) Receptor Assays : Since a highly selective radioligand for the σ2 receptor is not readily available, these assays often use the non-selective sigma ligand [³H]-1,3-di-(2-tolyl)guanidine ([³H]DTG). unict.it To isolate binding to the σ2 receptor, the assay is performed in the presence of a high concentration of an unlabeled selective σ1 ligand, such as (+)-pentazocine. This "masks" the σ1 receptors, ensuring that the [³H]DTG binding predominantly occurs at the σ2 receptor sites. unict.it Non-specific binding is determined using an excess of unlabeled DTG or haloperidol. unict.it
The data from these competition assays are used to calculate the inhibition constant (Ki), which reflects the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.
The 3-(3,4-dichlorophenyl)piperidine (B13513878) scaffold is a component of molecules that have been investigated for their affinity towards various biological targets, including neurokinin receptors and monoamine transporters. Selectivity, the degree to which a compound binds to a specific target over others, is a crucial aspect of its pharmacological profile.
Neurokinin Receptors: The neurokinin (NK) receptors, comprising NK1, NK2, and NK3 subtypes, are involved in a variety of physiological processes. Studies on piperidone derivatives containing the 3,4-dichlorophenyl moiety have revealed a significant affinity and selectivity for the NK2 receptor. For instance, the sulfamide (B24259) analogue known as compound 33 (a complex 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidone) demonstrated high potency for the NK2 receptor with an IC50 of 4 nM. nih.govresearchgate.net Importantly, this compound showed excellent selectivity over the related human neurokinin receptors, with significantly lower affinity for h-NK1 (IC50 = 7,900 nM) and h-NK3 (IC50 = 1,800 nM) in radioligand binding studies. nih.govresearchgate.net This suggests that the 3,4-dichlorophenylpiperidine core can be a key structural element for achieving selective NK2 antagonism. nih.govresearchgate.net
Neurotransmitter Transporters: The monoamine transporters for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) are primary targets for many psychoactive drugs. The piperidine (B6355638) scaffold is known to be a crucial element for interaction with these transporters. Structure-activity relationship (SAR) studies of various piperidine-based analogs have shown that modifications to the scaffold can tune the potency and selectivity for each transporter. nih.govresearchgate.netresearchsolutions.comnih.govbiomolther.orgnih.gov For example, studies on 4β-aryl-1-methyl-3α-(3-substituted-1,2,4-oxadiazol-5-yl)piperidines showed that the ability to inhibit reuptake at DAT, NET, and SERT is influenced by the nature of the substituent on the oxadiazole ring. nih.gov Similarly, research on 4-benzylpiperidine (B145979) carboxamides indicated that the linker length and aromatic substituents are critical for determining selectivity between SERT, NET, and DAT. biomolther.org While specific binding data for this compound is not extensively documented in these series, the collective findings suggest that this structural motif has the potential to interact with monoamine transporters.
| Biological Target | Binding Affinity (IC50, nM) | Reference |
|---|---|---|
| Neurokinin-2 (NK2) Receptor | 4 | nih.govresearchgate.net |
| Neurokinin-1 (NK1) Receptor | 7900 | nih.govresearchgate.net |
| Neurokinin-3 (NK3) Receptor | 1800 | nih.govresearchgate.net |
Structure-Affinity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For 3-phenylpiperidine (B1330008) derivatives, SAR studies have provided valuable insights into the structural requirements for high-affinity binding to targets like sigma receptors and neurokinin receptors.
For sigma receptors, the piperidine ring is recognized as an influential structural element for activity. chemrxiv.org The basic nitrogen atom within the piperidine ring is considered critical for an efficient interaction with the σ1 receptor. mdpi.com SAR studies on various phenoxyalkylpiperidines have shown that methylation on the piperidine ring can progressively decrease affinity for the σ1 receptor. uniba.it Furthermore, the nature of the substituent on the phenyl ring and the length of the linker chain connecting it to the piperidine nitrogen also play significant roles in modulating affinity and selectivity between σ1 and σ2 subtypes. uniba.it
In the context of neurokinin receptor antagonists, SAR studies on 1-alkyl-5-(3,4-dichlorophenyl)-2-piperidone derivatives have highlighted several key features. The 3,4-dichloro substitution on the phenyl ring is a common feature in potent antagonists. nih.govresearchgate.net Modifications to the N-lactam substituent and the side chain at the 5-position of the piperidone ring have been systematically explored to optimize potency, metabolic stability, and selectivity. nih.govresearchgate.net For instance, incorporating a cyclopropylmethyl group at the N-lactam position was found to balance good potency with high metabolic stability. nih.gov These studies underscore the importance of the 3,4-dichlorophenylpiperidine core in designing selective ligands.
In Silico Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or protein). nih.gov This method is instrumental in understanding the molecular basis of ligand-target interactions.
Molecular docking simulations are used to model the interaction between a ligand, such as this compound, and the three-dimensional structure of a biological target. The process involves placing the ligand into the binding site of the protein and evaluating the potential binding poses based on scoring functions that estimate the binding affinity. nih.gov
For targets like the sigma receptors, where crystal structures are available, docking studies can provide detailed models of the binding mode. These models help to rationalize the observed binding affinities and selectivities of a series of compounds. For example, docking studies with piperidine-based σ1 receptor ligands have helped to elucidate the specific orientation of the ligand within the receptor's binding pocket, identifying key interactions with amino acid residues. chemrxiv.org The protonated nitrogen of the piperidine ring is often predicted to form a crucial salt bridge or hydrogen bond interaction within the binding site, while the aromatic portions of the ligand engage in hydrophobic and aromatic interactions. chemrxiv.orgmdpi.com Although specific docking studies for this compound are not widely published, models can be generated using the known structures of homologous receptors to predict its likely binding conformation.
A primary outcome of molecular docking is the identification of "binding hotspots"—regions within the receptor's active site that are critical for ligand binding—and the specific types of non-covalent interactions that stabilize the ligand-receptor complex.
Hydrogen Bonds: These are crucial directional interactions that often involve the protonated nitrogen of the piperidine ring and polar residues (e.g., aspartate, glutamate, serine, threonine) in the binding site. For many piperidine-based ligands, this interaction is a key anchor point.
Hydrophobic Interactions: The dichlorophenyl group of this compound is expected to engage in significant hydrophobic interactions with nonpolar amino acid residues (e.g., leucine, isoleucine, valine, phenylalanine) within a hydrophobic pocket of the target protein. The chlorine atoms can further enhance these interactions through halogen bonding.
Aromatic Interactions: The phenyl ring can also participate in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the receptor's binding site.
By analyzing these interactions, researchers can understand why certain structural modifications lead to increased or decreased affinity, thereby guiding the rational design of new, more potent, and selective compounds. nih.gov
| Structural Moiety | Potential Interaction Type | Interacting Receptor Residues (Examples) |
|---|---|---|
| Piperidine Nitrogen (protonated) | Hydrogen Bond / Salt Bridge | Aspartic Acid, Glutamic Acid |
| 3,4-Dichlorophenyl Ring | Hydrophobic Interactions, Halogen Bonds | Leucine, Valine, Phenylalanine, Tyrosine |
| Phenyl Ring | π-π Stacking, π-Cation Interactions | Phenylalanine, Tyrosine, Tryptophan |
Pharmacophore Modeling and Virtual Screening Applications
While specific pharmacophore models developed directly from This compound are not extensively documented in publicly available research, the principles of pharmacophore modeling and virtual screening are highly applicable to this compound and its derivatives, given their interaction with monoamine transporters. The 3-phenylpiperidine scaffold is a well-established core for dopamine transporter (DAT) inhibitors, making it a suitable subject for such in silico studies. mdma.ch
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) necessary for a molecule to interact with a specific biological target. dovepress.com Once a pharmacophore model is established, it can be used as a 3D query to rapidly screen large virtual libraries of chemical compounds to identify novel molecules that possess the required features and are therefore likely to be active at the target. nih.gov
Application to Dopamine Transporter (DAT) Inhibitors
Research groups have successfully employed pharmacophore-based 3D-database searching to discover novel DAT inhibitors. mdma.ch These models are often derived from the structural features of known potent inhibitors, such as cocaine and its analogues, which typically include a tertiary amine, a phenyl group, and a carbonyl group as key binding determinants. nih.gov
One approach involved generating a pharmacophore model based on these features and using it to screen the National Cancer Institute (NCI) 3D-database. This virtual screening campaign successfully identified several new classes of potent DAT inhibitors, demonstrating the utility of this method in discovering novel chemical scaffolds. nih.gov
Interestingly, subsequent research has shown that not all features of the initial models are absolutely required for DAT binding. For instance, the carbonyl group was found to be replaceable with other hydrophobic groups, leading to the development of second-generation pharmacophore models. mdma.ch These updated models, sometimes featuring a tertiary amine and two phenyl groups, have led to the discovery of additional novel DAT inhibitors, such as 3,4-disubstituted pyrrolidines. nih.gov
Given that This compound contains the critical tertiary amine and a substituted phenyl group characteristic of these pharmacophore models, it can be inferred that such models would recognize it as a potential DAT inhibitor. Furthermore, these established pharmacophore models could be utilized in virtual screening efforts to identify novel derivatives of This compound with potentially improved affinity or selectivity for the dopamine transporter and other monoamine transporters.
The table below summarizes the key pharmacophoric features commonly identified for DAT inhibitors, which are relevant to the structure of This compound .
| Pharmacophoric Feature | Description | Relevance to this compound |
|---|---|---|
| Tertiary Amine | Typically protonated at physiological pH, forming a key ionic interaction with the transporter. | The piperidine nitrogen serves as this feature. |
| Aromatic/Hydrophobic Group | Engages in hydrophobic and/or pi-stacking interactions within the binding pocket. | The 3,4-dichlorophenyl group fulfills this requirement. |
| Second Hydrophobic/Aromatic Group | Often found in more complex models, contributing to increased affinity. | Not present in the parent compound, but could be a site for derivatization. |
| Hydrogen Bond Acceptor | Can form hydrogen bonds with specific residues in the transporter. | Not a primary feature of the parent compound, but could be introduced in derivatives. |
Virtual Screening for Novel Derivatives
Virtual screening campaigns using pharmacophore models based on the 3-phenylpiperidine scaffold could be a powerful tool for discovering new derivatives of This compound . By screening large chemical databases, researchers could identify compounds that match the essential pharmacophoric features while possessing different substitution patterns or even entirely new chemical scaffolds. This approach accelerates the drug discovery process by prioritizing the synthesis and biological testing of compounds with a higher likelihood of success. nih.gov
For example, a virtual screen could be designed to find molecules that retain the core 3-(3,4-Dichlorophenyl)piperidine structure but incorporate additional functional groups to probe for new interactions within the transporter binding site. The "hits" from such a screen would then be subjected to further computational analysis, such as molecular docking, to refine the selection before proceeding to chemical synthesis and in vitro testing.
Analytical Method Development and Quality Control in Research
Chromatographic Separation Techniques
Chromatographic methods are central to the analysis of (S)-3-(3,4-Dichlorophenyl)piperidine, leveraging the differential distribution of components between a stationary and a mobile phase to achieve separation. drugfuture.com These techniques are applied for both purification and analytical assessment.
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity and enantiomeric excess of this compound. Due to the absence of a strong chromophore in the native molecule, derivatization is often employed to enhance UV detection and improve sensitivity. google.com A common approach involves reacting the secondary amine of the piperidine (B6355638) ring with a derivatizing agent like benzoyl chloride to form a UV-active amide. google.com
For purity analysis, a reversed-phase HPLC method using a C18 column is typically effective. nih.gov The separation of the derivatized compound from starting materials, by-products, and other impurities can be achieved using a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govsielc.com
Determining the enantiomeric excess is critical and requires chiral chromatography. A chiral stationary phase, such as one based on a polysaccharide or protein (e.g., glycoprotein), is used to resolve the derivatized (S)- and (R)-enantiomers. google.comgoogle.com The significant separation between the two enantiomeric peaks allows for accurate quantification.
Table 1: Illustrative HPLC Conditions for Analysis of Derivatized this compound This table presents typical starting conditions for method development, based on methods for analogous compounds.
| Parameter | Purity Assessment (Reversed-Phase) | Enantiomeric Excess (Chiral) |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | Chiral AGP, 150 x 4.0 mm, 5 µm |
| Mobile Phase | Acetonitrile:0.01M Phosphate Buffer (pH 7.0) (60:40 v/v) | Isopropanol:0.015M Phosphate Buffer (10:90 v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 30°C | 30°C |
| Detection Wavelength | 254 nm (for benzoyl derivative) | 254 nm (for benzoyl derivative) |
| Injection Volume | 10 µL | 20 µL |
Gas Chromatography (GC), particularly when coupled with a mass spectrometry (MS) detector, is a powerful technique for the analysis of piperidine derivatives. unodc.org GC-MS is highly effective for identifying and quantifying volatile impurities that may be present in a research sample of this compound. The technique offers high separation efficiency and provides structural information from the mass spectra of eluted compounds. nih.gov The molecular ion peak and characteristic fragmentation patterns, such as the loss of a C2H4N moiety from the piperidine ring, can confirm the identity of the compound and its analogues. nih.gov
During the synthesis of this compound, purification from reaction mixtures is essential to isolate the final product. Flash and column chromatography are the standard preparative techniques used for this purpose. whiterose.ac.uk These methods utilize a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent), which is a mixture of organic solvents. By carefully selecting the solvent system, this compound can be effectively separated from unreacted starting materials, reagents, and synthetic by-products based on differences in polarity and affinity for the stationary phase. The progress of the purification is often monitored by Thin-Layer Chromatography (TLC). google.com
Mass Spectrometry in Analytical Quantification
Mass spectrometry is an indispensable tool for the structural elucidation and quantification of this compound, valued for its high sensitivity and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. This technique is ideal for detecting and quantifying trace levels of this compound in complex matrices. rhhz.net The parent compound is first ionized, typically forming a protonated molecular ion [M+H]+ in positive ion mode. nih.gov This precursor ion is then isolated and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring or SRM), highly selective and quantitative analysis can be performed with minimal interference from the sample matrix.
Table 2: Predicted Mass Spectrometry Parameters for this compound Data based on predicted values for the parent compound C11H13Cl2N. uni.lu
| Adduct | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₁H₁₄Cl₂N⁺ | 230.0498 |
| [M+Na]⁺ | C₁₁H₁₃Cl₂NNa⁺ | 252.0317 |
| [M+K]⁺ | C₁₁H₁₃Cl₂NK⁺ | 268.0057 |
Spectroscopic Methods for Quantitative Analysis
Spectroscopic techniques are fundamental for confirming the structure and assessing the purity of this compound. While often used for qualitative structural elucidation, certain methods can be adapted for quantitative purposes. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, provides detailed information about the molecular structure, which confirms the identity of the compound. researchgate.net The assignment of substituents on the phenyl ring and the stereochemistry of the piperidine ring can be confirmed through advanced NMR experiments. nih.gov
For quantitative applications, Quantitative NMR (qNMR) can be employed. This technique allows for the determination of the absolute purity of a sample by comparing the integral of a signal from the target compound to the integral of a signal from a certified internal standard of known concentration. This method is highly accurate and does not require a reference standard of the analyte itself.
Future Directions and Advanced Research Perspectives on S 3 3,4 Dichlorophenyl Piperidine
Development of Novel and Efficient Synthetic Methodologies
The synthesis of enantiomerically pure 3-arylpiperidines, including (S)-3-(3,4-dichlorophenyl)piperidine, remains an area of active research. Traditional methods often rely on lengthy synthetic sequences or chiral resolution, which can be inefficient. snnu.edu.cnnih.gov Future efforts are directed towards developing more direct, catalytic, and highly enantioselective methods.
A particularly promising modern approach is the rhodium-catalyzed asymmetric reductive Heck reaction. ox.ac.uk This methodology utilizes readily available starting materials, such as pyridine (B92270) and arylboronic acids, to construct the chiral 3-substituted piperidine (B6355638) core in high yield and with excellent enantioselectivity. snnu.edu.cnorganic-chemistry.orgacs.org The process typically involves a three-step sequence: partial reduction of pyridine, a highly regio- and enantioselective Rh-catalyzed carbometalation of the resulting dihydropyridine (B1217469), and a final reduction to yield the piperidine ring. nih.gov This strategy has been successfully applied to the synthesis of precursors for clinically relevant molecules like Preclamol and Niraparib. nih.govacs.org
Another advanced strategy is the use of chemo-enzymatic dearomatization. nih.gov This approach combines chemical synthesis with biocatalysis, employing an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into precisely stereo-defined 3-substituted piperidines. nih.govresearchgate.net Such methods offer high selectivity under mild reaction conditions, aligning with the principles of green chemistry.
| Methodology | Starting Materials | Key Transformation | Advantages | Disadvantages |
|---|---|---|---|---|
| Traditional Chiral Resolution | Racemic 3-arylpiperidine | Separation of enantiomers using a chiral resolving agent | Well-established procedures | Maximum 50% theoretical yield, requires stoichiometric chiral agent, often tedious |
| Rh-Catalyzed Asymmetric Cross-Coupling | Pyridine, Arylboronic acid | Asymmetric reductive Heck reaction / Carbometalation | High enantioselectivity (>99% ee), high yield, broad functional group tolerance. snnu.edu.cnorganic-chemistry.orgacs.org | Requires precious metal catalyst (Rhodium) |
| Chemo-enzymatic Dearomatization | Activated Pyridines | Enzyme-catalyzed stereoselective reduction cascade. nih.gov | Exceptional stereocontrol, mild reaction conditions, environmentally benign. researchgate.net | Enzyme availability and stability can be limiting factors |
Advanced Computational Studies on Conformational Landscapes and Reactivity Mechanisms
Understanding the three-dimensional structure and dynamic behavior of this compound is crucial for predicting its biological activity and reactivity. Advanced computational chemistry techniques offer powerful tools to investigate these properties at a molecular level.
Future research will likely involve the use of Density Functional Theory (DFT) calculations to perform systematic conformational analyses. researchgate.net For the piperidine ring, this would involve calculating the relative energies of the chair, boat, and twist-boat conformations. Of particular interest is the energetic preference for the 3-(3,4-dichlorophenyl) group to occupy an axial versus an equatorial position on the dominant chair conformer. These calculations can elucidate the complex interplay of steric hindrance, electrostatic interactions (such as charge-dipole), and hyperconjugation that governs the conformational equilibrium. researchgate.net
Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in aqueous solution or when interacting with a biological target. nih.gov These simulations can map the conformational landscape and identify low-energy states that may be relevant for receptor binding. For studying reactivity, computational methods can model reaction pathways, calculate activation energies, and elucidate mechanisms, for instance, in C-H functionalization reactions, helping to predict regioselectivity and stereoselectivity. acs.orgrsc.org
| Computational Method | Area of Investigation | Key Insights Provided |
|---|---|---|
| Density Functional Theory (DFT) | Conformational Analysis | Relative stability of chair/boat conformers; energy difference between axial and equatorial substituent orientations. researchgate.net |
| Molecular Dynamics (MD) | Dynamic Behavior & Binding | Simulates movement over time, identifies accessible conformations, models interaction with solvent and biological macromolecules. nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme/Receptor Interactions | Models the active site of a protein quantum mechanically while the rest is treated classically, providing accurate binding energies and interaction details. |
| Transition State Theory Calculations | Reactivity Mechanisms | Elucidates reaction pathways, identifies transition states, and calculates activation energies to predict reaction outcomes and selectivity. acs.org |
Exploration of New Biological Targets via Integrated In Vitro and In Silico Approaches
The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. whiterose.ac.uknih.gov The specific substitution pattern of this compound suggests potential activity across a range of biological targets. An integrated approach, combining computational prediction with experimental validation, is a highly efficient strategy for discovering novel therapeutic applications.
The initial step often involves in silico screening using web-based tools like SwissTargetPrediction or PASS (Prediction of Activity Spectra for Substances), which can predict potential protein targets and pharmacological effects based on chemical structure. clinmedkaz.org These predictions suggest that piperidine derivatives may interact with a wide array of targets, including G-protein coupled receptors (GPCRs), ion channels, enzymes (e.g., kinases), and transporters, indicating potential uses in CNS disorders, cancer, and inflammatory diseases. clinmedkaz.orgmdpi.com
Following computational predictions, in vitro screening is performed. This involves synthesizing a library of related compounds and testing them in biological assays, such as receptor binding assays or enzyme inhibition assays, against the predicted targets. nih.gov For example, a screening campaign of a piperidine library led to the identification of a potent agonist for the Sigma 1 Receptor (S1R), a target relevant to neurological disorders. nih.gov Subsequent molecular docking and MD simulations can then be used to understand the specific binding interactions at the atomic level, guiding the next cycle of structure-based drug design. nih.gov
| Target Class | Specific Examples | Potential Therapeutic Area |
|---|---|---|
| G-Protein Coupled Receptors (GPCRs) | Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors, Opioid Receptors | Psychiatric disorders, Pain management |
| Ion Channels | Sodium Channels, Calcium Channels | Epilepsy, Cardiac arrhythmias, Local anesthesia |
| Enzymes | Kinases (e.g., JAK/STAT), PARP, Cyclooxygenase (COX-2) | Cancer, Inflammation. mdpi.comnih.gov |
| Transporters | Monoamine Transporters (SERT, DAT, NET) | Depression, ADHD |
| Other Receptors | Sigma Receptors (S1R, S2R) | Neurodegenerative diseases, Psychiatric disorders. nih.gov |
Application as a Versatile Chiral Building Block in Diverse Organic Synthesis
Beyond its own potential biological activity, this compound is a valuable chiral building block, or synthon, for the construction of more complex, high-value molecules. portico.org Its utility stems from the presence of a stereochemically defined center and multiple functionalization points (the nitrogen atom and the aromatic ring), allowing for stereocontrolled elaboration into diverse chemical scaffolds.
A prominent example of the value of this structural motif is found in the synthesis of the anticancer drug Niraparib. A key intermediate in Merck's second-generation synthesis of Niraparib is the structurally related (S)-3-(4-bromophenyl)piperidine. nih.gov This chiral piperidine core is assembled early in the synthesis and its stereochemistry is preserved throughout the subsequent chemical transformations, ultimately defining the stereochemistry of the final drug molecule. This highlights how enantiopure 3-arylpiperidines serve as foundational elements for complex pharmaceutical agents.
The dichlorophenyl group can be further modified via cross-coupling reactions, while the secondary amine of the piperidine ring allows for the introduction of a wide variety of substituents. This versatility enables its use in creating libraries of compounds for drug discovery, particularly for generating 3D fragments for fragment-based lead discovery programs, which seek to move beyond flat, aromatic structures. whiterose.ac.uk
| Target Molecular Class | Synthetic Strategy | Therapeutic Relevance |
|---|---|---|
| PARP Inhibitors (e.g., Niraparib) | N-Arylation or N-alkylation of the piperidine nitrogen. nih.gov | Oncology (e.g., ovarian cancer). nih.gov |
| Spirocyclic Heterocycles | Intramolecular cyclization strategies involving substituents on the nitrogen or C4 position. whiterose.ac.uk | Novel scaffolds for medicinal chemistry with unique 3D shapes. whiterose.ac.uk |
| Biologically Active Alkaloids | Multi-step synthesis involving functionalization of the piperidine ring and aryl group. portico.org | Diverse pharmacological activities. |
| Constrained Peptidomimetics | Incorporation of the piperidine ring as a rigid scaffold to mimic peptide turns. | Drug discovery, targeting protein-protein interactions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
